1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl](methyl)amino}acetate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{(tert-butoxy)carbonyl(1,3-Dioxo-1,3-dihydro-2H-isoindol-2 .... This compound is characterized by its intricate molecular structure, which includes a dioxoisoindole core and a tert-butoxycarbonyl (Boc) protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindole core. One common approach is the reaction of phthalic anhydride with an appropriate amine under controlled conditions to form the isoindole derivative
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Crystal Structure of Dimethyl 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{_1{Crystal Structure of Dimethyl 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2 .... It can be used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a potential therapeutic agent in drug development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the Boc-protected amino group suggests that it may act as an inhibitor or modulator of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Isoindole derivatives: These compounds share a similar core structure and can exhibit similar reactivity and applications.
Boc-protected amines: Other compounds with Boc-protected amino groups can be compared in terms of their stability, reactivity, and applications.
Uniqueness: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{(tert-butoxy)carbonylamino}acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure and reactivity make it a valuable compound for research and industrial use.
Properties
CAS No. |
2242625-59-6 |
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Molecular Formula |
C16H18N2O6 |
Molecular Weight |
334.32 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C16H18N2O6/c1-16(2,3)23-15(22)17(4)9-12(19)24-18-13(20)10-7-5-6-8-11(10)14(18)21/h5-8H,9H2,1-4H3 |
InChI Key |
GECNNBRVSYRTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
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